![molecular formula C14H11ClOS B230338 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone](/img/structure/B230338.png)
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone, also known as CPE, is a chemical compound commonly used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents. CPE has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism Of Action
The mechanism of action of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone is not well understood. However, it has been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been found to exhibit antibacterial and antifungal activities, possibly by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can improve cognitive function and memory. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been found to exhibit antibacterial and antifungal activities, which can be useful in the treatment of infections.
Advantages And Limitations For Lab Experiments
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has been found to exhibit various biological activities, which can be useful in the development of new drugs. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone can also be used as a building block for the synthesis of fluorescent dyes, which have potential applications in bioimaging.
However, there are also some limitations to the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone in lab experiments. It is a yellow crystalline powder that is soluble in organic solvents, which can make it difficult to handle. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone in scientific research. One possible direction is the development of new drugs based on the structure of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone. Its unique structure allows for the modification of its functional groups, which can lead to the development of more potent and selective drugs.
Another possible direction is the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone as a building block for the synthesis of new fluorescent dyes. These dyes have potential applications in bioimaging and can be used to study various biological processes.
Finally, the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone as a precursor for the synthesis of new metal-organic frameworks (MOFs) is another possible direction. MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone can be used as a building block for the synthesis of new MOFs with unique properties.
Synthesis Methods
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone can be synthesized through a multistep process starting from 2-chloroacetophenone and thiophenol. The first step involves the reaction of 2-chloroacetophenone with sodium hydride in DMF to form the corresponding enolate. This enolate is then reacted with thiophenol in the presence of a catalytic amount of iodine to give the intermediate 2-(phenylthio)acetophenone. The second step involves the chlorination of 2-(phenylthio)acetophenone with thionyl chloride in the presence of aluminum chloride to give 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone. The overall yield of this process is around 40%.
Scientific Research Applications
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been used as a starting material for the synthesis of various biologically active compounds. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In drug discovery, 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been used as a scaffold for the design of new drugs. Its unique structure allows for the modification of its functional groups, which can lead to the development of more potent and selective drugs. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been used as a building block for the synthesis of fluorescent dyes, which have potential applications in bioimaging.
In material science, 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
properties
Product Name |
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone |
|---|---|
Molecular Formula |
C14H11ClOS |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
1-(5-chloro-2-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClOS/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
KDCUVYCUWBNTBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
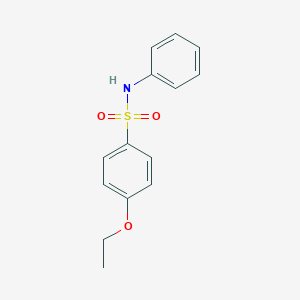
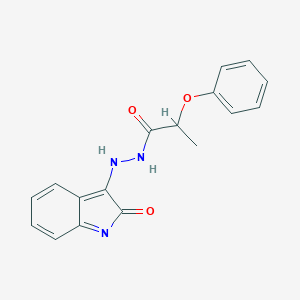
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
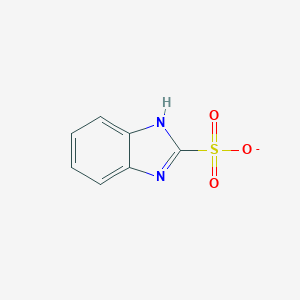
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)

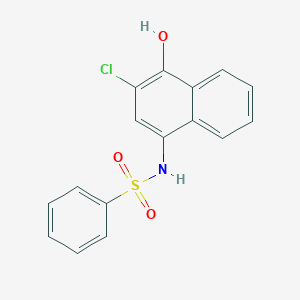
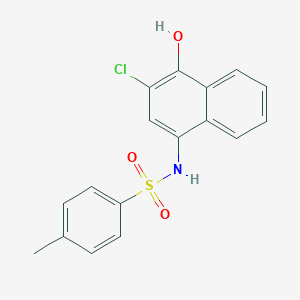
![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)